Cas no 1443979-40-5 (2-amino-3-(1-phenyl-1H-1,2,3-triazol-4-yl)propanoic acid hydrochloride)
2-amino-3-(1-phenyl-1H-1,2,3-triazol-4-yl)propanoic acid hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 2-amino-3-(1-phenyl-1H-1,2,3-triazol-4-yl)propanoic acid hydrochloride
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2-amino-3-(1-phenyl-1H-1,2,3-triazol-4-yl)propanoic acid hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A633068-10mg |
2-amino-3-(1-phenyl-1H-1,2,3-triazol-4-yl)propanoic acid hydrochloride |
1443979-40-5 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | A633068-50mg |
2-amino-3-(1-phenyl-1H-1,2,3-triazol-4-yl)propanoic acid hydrochloride |
1443979-40-5 | 50mg |
$ 210.00 | 2022-06-07 | ||
| TRC | A633068-100mg |
2-amino-3-(1-phenyl-1H-1,2,3-triazol-4-yl)propanoic acid hydrochloride |
1443979-40-5 | 100mg |
$ 295.00 | 2022-06-07 | ||
| Chemenu | CM454809-250mg |
2-amino-3-(1-phenyl-1H-1,2,3-triazol-4-yl)propanoic acid hydrochloride |
1443979-40-5 | 95%+ | 250mg |
$379 | 2023-02-02 | |
| Chemenu | CM454809-500mg |
2-amino-3-(1-phenyl-1H-1,2,3-triazol-4-yl)propanoic acid hydrochloride |
1443979-40-5 | 95%+ | 500mg |
$680 | 2023-02-02 | |
| Chemenu | CM454809-1g |
2-amino-3-(1-phenyl-1H-1,2,3-triazol-4-yl)propanoic acid hydrochloride |
1443979-40-5 | 95%+ | 1g |
$865 | 2023-02-02 | |
| Enamine | EN300-128248-0.05g |
2-amino-3-(1-phenyl-1H-1,2,3-triazol-4-yl)propanoic acid hydrochloride |
1443979-40-5 | 95% | 0.05g |
$205.0 | 2023-11-13 | |
| Enamine | EN300-128248-0.1g |
2-amino-3-(1-phenyl-1H-1,2,3-triazol-4-yl)propanoic acid hydrochloride |
1443979-40-5 | 95% | 0.1g |
$306.0 | 2023-11-13 | |
| Enamine | EN300-128248-0.25g |
2-amino-3-(1-phenyl-1H-1,2,3-triazol-4-yl)propanoic acid hydrochloride |
1443979-40-5 | 95% | 0.25g |
$438.0 | 2023-11-13 | |
| Enamine | EN300-128248-0.5g |
2-amino-3-(1-phenyl-1H-1,2,3-triazol-4-yl)propanoic acid hydrochloride |
1443979-40-5 | 95% | 0.5g |
$691.0 | 2023-11-13 |
2-amino-3-(1-phenyl-1H-1,2,3-triazol-4-yl)propanoic acid hydrochloride Related Literature
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
Additional information on 2-amino-3-(1-phenyl-1H-1,2,3-triazol-4-yl)propanoic acid hydrochloride
Research Briefing on 2-amino-3-(1-phenyl-1H-1,2,3-triazol-4-yl)propanoic acid hydrochloride (CAS: 1443979-40-5)
In recent years, the compound 2-amino-3-(1-phenyl-1H-1,2,3-triazol-4-yl)propanoic acid hydrochloride (CAS: 1443979-40-5) has garnered significant attention in the field of chemical biology and medicinal chemistry. This molecule, characterized by its unique triazole moiety and amino acid backbone, has shown promising potential in various therapeutic applications, including drug discovery and development. The following briefing provides an overview of the latest research findings related to this compound, focusing on its synthesis, biological activity, and potential applications.
The synthesis of 2-amino-3-(1-phenyl-1H-1,2,3-triazol-4-yl)propanoic acid hydrochloride has been optimized in recent studies to improve yield and purity. Researchers have employed click chemistry approaches, leveraging copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to efficiently construct the triazole ring. The hydrochloride salt form enhances the compound's solubility and stability, making it more suitable for pharmacological studies. Advanced analytical techniques, such as NMR spectroscopy and high-resolution mass spectrometry, have been utilized to confirm the structural integrity of the synthesized compound.
Biological evaluations of this compound have revealed its potential as a modulator of key enzymatic pathways. In vitro studies have demonstrated its inhibitory effects on specific proteases and kinases, suggesting its utility in targeting diseases such as cancer and inflammatory disorders. Molecular docking simulations have further elucidated its binding interactions with active sites of target proteins, providing insights into its mechanism of action. These findings underscore the compound's versatility as a scaffold for further medicinal chemistry optimization.
Recent preclinical studies have explored the pharmacokinetic and pharmacodynamic properties of 2-amino-3-(1-phenyl-1H-1,2,3-triazol-4-yl)propanoic acid hydrochloride. Investigations into its bioavailability, metabolic stability, and toxicity profile have provided a foundation for its potential transition into clinical development. Notably, the compound has exhibited favorable blood-brain barrier penetration in animal models, highlighting its potential for central nervous system (CNS)-targeted therapies. These attributes position it as a promising candidate for further investigation in neurodegenerative diseases.
In conclusion, 2-amino-3-(1-phenyl-1H-1,2,3-triazol-4-yl)propanoic acid hydrochloride (CAS: 1443979-40-5) represents a compelling area of research in chemical biology and drug discovery. Its synthetic accessibility, diverse biological activities, and favorable pharmacokinetic properties make it a valuable tool for both academic and industrial research. Future studies should focus on expanding its therapeutic applications and optimizing its pharmacological profile to enhance clinical relevance. This compound exemplifies the intersection of synthetic chemistry and biological innovation, offering new avenues for addressing unmet medical needs.
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